molecular formula C27H31Br2N3OS B13752446 Spiro(piperidine-4,6'(7'H)-(5H)thiazolo(3,2-a)pyrimidin)-3'-ol, 2',3'-dihydro-3'-(2-naphthalenyl)-1-(phenylmethyl)-, dihydrobromide CAS No. 52419-69-9

Spiro(piperidine-4,6'(7'H)-(5H)thiazolo(3,2-a)pyrimidin)-3'-ol, 2',3'-dihydro-3'-(2-naphthalenyl)-1-(phenylmethyl)-, dihydrobromide

Cat. No.: B13752446
CAS No.: 52419-69-9
M. Wt: 605.4 g/mol
InChI Key: CAUXKTPKZGSICG-UHFFFAOYSA-N
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Description

The compound Spiro(piperidine-4,6'(7'H)-(5H)thiazolo(3,2-a)pyrimidin)-3'-ol, 2',3'-dihydro-3'-(2-naphthalenyl)-1-(phenylmethyl)-, dihydrobromide (hereafter referred to as Compound X) is a spirocyclic heterocycle featuring a thiazolo[3,2-a]pyrimidine core fused with a piperidine ring. Its structure includes a 2-naphthalenyl substituent at the 3'-position, a benzyl group at the 1-position, and a dihydrobromide salt form.

Key structural features include:

  • Spiro junction: The piperidine and thiazolo[3,2-a]pyrimidine rings share a common spiro carbon, inducing conformational rigidity and stereochemical complexity.
  • Substituents: The 2-naphthalenyl group may enhance π-π stacking interactions, while the benzyl group contributes to lipophilicity.
  • Salt form: Dihydrobromide improves aqueous solubility, critical for pharmacological applications.

Properties

CAS No.

52419-69-9

Molecular Formula

C27H31Br2N3OS

Molecular Weight

605.4 g/mol

IUPAC Name

1'-benzyl-3-naphthalen-2-ylspiro[5,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6,4'-piperidine]-3-ol;dihydrobromide

InChI

InChI=1S/C27H29N3OS.2BrH/c31-27(24-11-10-22-8-4-5-9-23(22)16-24)20-32-25-28-18-26(19-30(25)27)12-14-29(15-13-26)17-21-6-2-1-3-7-21;;/h1-11,16,31H,12-15,17-20H2;2*1H

InChI Key

CAUXKTPKZGSICG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CN=C3N(C2)C(CS3)(C4=CC5=CC=CC=C5C=C4)O)CC6=CC=CC=C6.Br.Br

Origin of Product

United States

Biological Activity

The compound Spiro(piperidine-4,6'(7'H)-(5H)thiazolo(3,2-a)pyrimidin)-3'-ol, 2',3'-dihydro-3'-(2-naphthalenyl)-1-(phenylmethyl)-, dihydrobromide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on current research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a piperidine ring and a thiazolo-pyrimidine moiety. Its unique configuration may contribute to its biological activities. The molecular formula and specific structural characteristics can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of thiazolo-pyrimidines exhibit various pharmacological effects, including:

  • Antiviral Activity : Some thiazolo-pyrimidine derivatives have shown promising activity against HIV reverse transcriptase (RT) by inhibiting viral replication at low concentrations without significant cytotoxicity .
  • Anticancer Potential : Compounds with similar scaffolds have been investigated for their ability to act as antagonists at adenosine receptors, which play roles in tumor growth and immune evasion .
  • Neuroprotective Effects : Certain derivatives are being explored for their potential in treating neurodegenerative diseases by targeting specific receptors involved in neuronal signaling pathways .

Case Studies

  • HIV Inhibition : A study highlighted the efficacy of a closely related compound in inhibiting HIV RT with an IC50 value below 1 nM. This suggests that modifications in the thiazolo-pyrimidine structure can significantly enhance antiviral potency .
  • Adenosine Receptor Antagonism : Another investigation focused on the binding affinity of thiazolo-pyrimidine derivatives to human A2A adenosine receptors. The most potent compound exhibited a K_i value of 8.62 nM, indicating strong receptor interaction and potential therapeutic implications for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of spirocyclic compounds often depends on their structural features. Key observations include:

  • Substituents on the Thiazolo-Pyrimidine Core : Variations at positions 2, 5, and 7 of the thiazolo-pyrimidine scaffold can lead to diverse biological activities. For instance, specific substitutions enhance receptor binding and selectivity .
  • Piperidine Modifications : Alterations in the piperidine moiety can also affect the compound's pharmacokinetic properties and overall efficacy against targeted biological pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50/Ki ValueReference
Compound AAntiviralHIV Reverse Transcriptase< 1 nM
Compound BAdenosine ReceptorHuman A2A AR8.62 nM
Compound CNeuroprotectiveVarious neuroreceptorsNot specified

Scientific Research Applications

Overview

The compound Spiro(piperidine-4,6'(7'H)-(5H)thiazolo(3,2-a)pyrimidin)-3'-ol, 2',3'-dihydro-3'-(2-naphthalenyl)-1-(phenylmethyl)-, dihydrobromide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique spirocyclic structure contributes to its biological activity and makes it a subject of interest for research and development.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents:

  • Anticancer Activity : Research indicates that spirocyclic compounds can inhibit cancer cell proliferation. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may interact with neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
  • Receptor Modulation : It has potential as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are common drug targets.

Case Studies

Several studies have focused on the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the micromolar range.
Study BNeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer progression, suggesting a mechanism for its anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Compound X with structurally related spiro-thiazolo[3,2-a]pyrimidines and derivatives:

Compound Name / ID Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Reference
Compound X Spiro(piperidine-thiazolo[3,2-a]pyrimidine) 3'-(2-naphthalenyl), 1-benzyl Not reported Not available (extrapolated: C=O ~1740 cm⁻¹, aromatic δH ~7.0–8.5 ppm) Hypothesized: Anticancer, antioxidant (based on analogs)
6l () Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine] 7'-Cl, NH2, CN 335–337 IR: 3423 (NH2), 2201 (CN), 1743 (C=O); ¹H NMR: δ 7.48 (NH2) Not reported
3d () Spiro[oxindole-pyrrolothiazolo-androsterone] 4-fluorophenyl 190–192 ¹³C NMR: δ 49.4 (Cspiro) Anticancer (HepG2, MCF-7)
Compound 100 () Spiro[cyclohexane-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidin] 4-fluorophenyl, p-tolyl Not reported Not available IC₅₀: 15–84% inhibition (HepG2, MCF-7)
Spiro[pyrimidine-5,6'-quinazoline] () Spiro[pyrimidine-quinazoline] 4-nitrophenyl, 3-methoxyphenyl 231–373 IR: C=O ~1650 cm⁻¹; ¹H NMR: δ 6.6–7.3 (aromatic) Not reported

Key Observations :

  • Salt Forms : Unlike neutral spiro compounds (e.g., 6l, 3d), the dihydrobromide salt of Compound X likely improves bioavailability, as seen in other brominated pharmaceuticals .

Preparation Methods

Synthesis of Hydrazonoyl Halides

Hydrazonoyl halides are synthesized by coupling sulfa drug diazonium chlorides with various α-haloketones or α-haloacetophenones in sodium acetate/ethanol solution. The general reaction is:

  • Sulfa drug diazonium chloride + α-haloketone → Hydrazonoyl halide

These hydrazonoyl halides serve as 1,3-dipoles in the cycloaddition step.

Preparation of 1-Substituted-4-Piperidone Oximes

These are prepared by reacting the corresponding 1-substituted-4-piperidones with hydroxylamine hydrochloride in excess, following established protocols. This step introduces the oxime functionality essential for subsequent cycloaddition.

Cycloaddition to Form Spiro Compounds

The key step involves the 1,3-dipolar cycloaddition of hydrazonoyl halides with 1-substituted-4-piperidone oximes:

  • A stirred solution of hydrazonoyl halide (5 mmol) and 1-substituted-4-piperidone oxime (10 mmol) is prepared in 1,4-dioxane (50-70 mL).
  • Triethylamine (5 mmol) in 1,4-dioxane (10 mL) is added dropwise at room temperature.
  • The mixture is stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
  • After completion, solvent is removed under vacuum.
  • The residue is washed with water to remove triethylamine salts.
  • The crude product is extracted with chloroform, dried over anhydrous sodium sulfate, and solvent evaporated.
  • The crude solid is triturated with ethanol and recrystallized from suitable solvents to obtain pure spiro compounds.

Example Yields and Characterization

Several spiro compounds synthesized by this method show good yields (72-75%) and well-defined melting points. Characterization by IR, ^1H NMR, ^13C NMR, and mass spectrometry confirms the expected structures.

Compound Yield (%) Melting Point (°C) Key Spectroscopic Features
3-Acetyl-8-methyl-l-[4-(thiazol-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene 75 188-190 IR: NH (3380, 3347 cm^-1), C=O (1689 cm^-1); ^1H NMR: SO2NH (11.61 ppm), thiazole protons (8.76, 6.62 ppm)
3-Acetyl-8-isopropyl-l-[4-(thiazol-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene 72 193-195 IR: NH (3377, 3345 cm^-1), C=O (1687 cm^-1); ^1H NMR: SO2NH (11.64 ppm), methyl groups (1.25 ppm)
3-Acetyl-8-benzyl-l-[4-(thiazol-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene 75 176-178 IR and NMR consistent with structure

Analytical and Spectroscopic Confirmation

  • Infrared Spectroscopy (IR): Characteristic absorption bands for NH groups (around 3300-3400 cm^-1), carbonyl groups (around 1680-1690 cm^-1), and sulfonyl groups (around 1150-1350 cm^-1) confirm the presence of functional groups.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra provide detailed information on the chemical environment of hydrogens and carbons, confirming the spiro ring formation and substituent positions.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weights, supporting the proposed structures.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, indicating high purity.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose Notes
1 Sulfa drug diazonium chloride + α-haloketone, NaOAc/EtOH Hydrazonoyl halide synthesis Essential 1,3-dipole precursor
2 1-substituted-4-piperidone + NH2OH·HCl Oxime formation Precursor for cycloaddition
3 Hydrazonoyl halide + Piperidone oxime + Et3N, 1,4-dioxane, r.t., 12-24 h 1,3-dipolar cycloaddition Forms spiro heterocycle
4 Workup: vacuum removal, water wash, chloroform extraction, drying Purification Removes salts and impurities
5 Recrystallization from ethanol or suitable solvent Final purification Obtains pure crystalline product

Q & A

Q. What are the common synthetic routes for synthesizing spiro-thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized for yield?

Spiro-thiazolo[3,2-a]pyrimidines are typically synthesized via multicomponent reactions (MCRs) involving precursors like isatin derivatives, malononitrile, and heterocyclic ketones. For instance, a catalyst-free one-pot method using ethanol/water (1:1) under reflux for 30–60 minutes achieved yields of 90–94% . Optimization strategies include solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control of reactants. Green catalysts like V2O5/FAp can further improve yields (90–97%) under ambient conditions .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming regiochemistry?

Key techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks (e.g., spiro carbon signals at δ ~49 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1655–1743 cm<sup>-1</sup>, CN at ~2200 cm<sup>-1</sup>) .
  • Mass spectrometry : Validates molecular weight via ESI-TOF, with fragmentation patterns confirming stability .
  • XRD/TEM : Resolve crystallinity and catalyst morphology in synthesized products .

Q. What solvent systems and purification methods are effective for isolating spiro-thiazolo[3,2-a]pyrimidines?

Ethanol-water mixtures (1:1) are ideal for reflux-based synthesis, balancing solubility and eco-friendliness . Purification often involves simple filtration due to poor solubility of products in aqueous media, avoiding column chromatography . For complex mixtures, recrystallization from DMF/water or ethyl acetate/hexane is recommended .

Advanced Research Questions

Q. How can stereochemical outcomes in spiro-thiazolo[3,2-a]pyrimidine synthesis be controlled, and what role do catalysts play?

Stereoselectivity is influenced by:

  • Catalyst design : V2O5/FAp’s amphoteric nature directs regioselective cyclization, minimizing byproducts .
  • Reaction medium : Polar solvents stabilize transition states favoring specific enantiomers. For example, ethanol promotes H-bonding interactions that align reactants .
  • Chiral auxiliaries : Incorporating enantiopure indole or piperidine precursors can induce asymmetry, as seen in spiro-oxindole derivatives .

Q. What mechanisms explain the anticancer activity of spiro-thiazolo[3,2-a]pyrimidine derivatives, and how can structure-activity relationships (SARs) be validated?

Anticancer effects (e.g., IC50 values of 15–84% against HepG2/MCF-7) correlate with:

  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups enhance DNA intercalation and ROS generation .
  • Spiro-ring conformation : Rigid spiro junctions improve binding to kinase pockets (e.g., CDK2 inhibition) . SAR validation involves docking studies paired with in vitro assays (e.g., DPPH for antioxidant activity ).

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved during compound characterization?

Contradictions arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., NH peaks at δ 10.99 ppm in DMSO ).
  • Polymorphism : Varied crystal packing alters melting points (e.g., 328–337°C for halogenated derivatives ). Cross-validation using HRMS and elemental analysis (%C/H/N within ±0.3% of theoretical values) ensures accuracy .

Q. What strategies mitigate low atom economy in spiro-thiazolo[3,2-a]pyrimidine synthesis, and how do green chemistry principles apply?

High atom economy (97%) is achievable via:

  • Catalyst recycling : V2O5/FAp retains activity over 5 cycles, reducing waste .
  • Solvent-free conditions : Microwave-assisted reactions minimize ethanol use .
  • One-pot MCRs : Convergent synthesis avoids intermediate isolation, improving efficiency .

Methodological Considerations Table

AspectRecommended ApproachKey Evidence
Synthesis One-pot MCRs with V2O5/FAp in ethanol-water (1:1) at reflux
Purification Filtration followed by recrystallization (DMF/water)
Characterization NMR (spiro-C), IR (C=O/CN), HRMS, XRD
Bioactivity Testing DPPH assay for antioxidants; MTT assay for cytotoxicity (HepG2/MCF-7)

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